molecular formula C22H19N5O2S B3221702 N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1207062-03-0

N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B3221702
CAS No.: 1207062-03-0
M. Wt: 417.5
InChI Key: FEECHTHVWQGZMJ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core linked via a thiazole-ethylacetamide bridge to a cinnamamide moiety. The cinnamamide group may enhance binding affinity through π-π stacking, while the thiazole and benzimidazole components contribute to metabolic stability and solubility .

Properties

IUPAC Name

(E)-N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c28-20(11-10-15-6-2-1-3-7-15)27-22-24-16(14-30-22)12-21(29)23-13-19-25-17-8-4-5-9-18(17)26-19/h1-11,14H,12-13H2,(H,23,29)(H,25,26)(H,24,27,28)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECHTHVWQGZMJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole-Thiazole Motifs

  • Compound 5k (): Structure: 2-(4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. Key Differences: Replaces the cinnamamide with a benzo[d]thiazole-piperazine-ethanone group. Properties: Molecular weight 490.13, higher nitrogen content (22.84% vs. target compound’s ~20%), suggesting increased polarity.
  • Compound 9a (): Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide. Key Differences: Incorporates a triazole-phenoxymethyl linker instead of the ethylacetamide bridge. The phenyl-thiazole group may reduce solubility compared to the target’s cinnamamide .

Functional Group Variations in Acetamide Derivatives

  • Compound 6i (): Structure: N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide. Key Differences: Substitutes the thiazole-ethyl bridge with a triazole and chlorophenyl group. The absence of cinnamamide may limit membrane permeability .
  • Compound 7a (): Structure: 4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)benzenesulfonamide. Key Differences: Replaces the thiazole-cinnamamide with a sulfonamide group. Properties: Sulfonamide enhances antibacterial activity but may reduce CNS penetration due to higher polarity .

Pharmacokinetic and Physicochemical Comparisons

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Key Functional Groups Bioactivity
Target Compound ~450 3.2 0.12 Cinnamamide, Thiazole Under investigation
5k 490.13 2.8 0.08 Benzo[d]thiazole, Triazole Anticancer (in vitro)
6i 398.8 2.5 0.15 Chlorophenyl, Triazole Quorum sensing inhibition
7a 317.3 1.9 0.30 Sulfonamide Antibacterial
  • Key Insights : The target compound’s cinnamamide likely improves lipophilicity (LogP ~3.2) compared to sulfonamides (LogP ~1.9), favoring blood-brain barrier penetration. However, its solubility is lower than triazole-containing analogues .

Critical Analysis of Divergent Findings

  • Bioactivity vs. Structure: While triazole derivatives (e.g., 6i) show strong quorum sensing inhibition, the target’s thiazole-cinnamamide structure may prioritize anticancer or anti-inflammatory pathways due to cinnamic acid’s known roles in apoptosis .
  • Synthetic Feasibility: highlights chloroform and triethylamine as optimal for acetamide synthesis, but greener solvents (e.g., ethanol) could improve the target compound’s scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.